molecular formula C12H21NO3 B597621 Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1272412-68-6

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B597621
CAS No.: 1272412-68-6
M. Wt: 227.304
InChI Key: LCPKAAHDEZYAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1272412-68-6) is a high-value spirocyclic building block extensively used in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, features a unique spiro[3.5]nonane core structure that incorporates both oxygen and nitrogen heteroatoms, creating a rigid three-dimensional scaffold . This rigidity is highly prized for its ability to influence the stereoelectronic properties of potential drug candidates, often leading to improved potency and selectivity when designing molecules like enzyme inhibitors or receptor ligands . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, providing stability during synthesis while allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization . As a result, this reagent is a versatile intermediate for constructing more complex molecules, with applications spanning the development of pharmaceuticals, agrochemicals, and novel materials . Researchers will find this product is for research purposes only; it is not intended for diagnostic or therapeutic use, and it is strictly prohibited from being introduced into humans or animals . For safe handling, please refer to the Safety Data Sheet. This compound is classified with the hazard statement H301 (Toxic if swallowed) and should be handled with appropriate care, sealed in a dry environment, and stored at 2-8°C .

Properties

IUPAC Name

tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(9-13)6-8-15-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKAAHDEZYAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716615
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-68-6
Record name 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1272412-68-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Sequence and Conditions

  • Step 1 : Ethyl malonate is dissolved in ethanol and reacted under reflux (25–80°C, 5 hours) to yield compound 2, a diethyl ester intermediate.

  • Step 2 : Reduction of compound 2 using lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours) produces diol compound 3.

  • Step 3 : Tosylation of compound 3 with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) forms the tosylate derivative (compound 4).

  • Step 4 : Ring-closure via cesium carbonate in acetonitrile (25–90°C, 3 hours) generates spirocyclic compound 5.

  • Step 5 : Magnesium-mediated reduction in methanol (25–80°C, 1 hour) yields amine intermediate 6.

  • Step 6 : Boc protection using Boc anhydride in dichloromethane (25°C, 12 hours) produces compound 7.

  • Step 7 : Final hydrogenolysis with palladium on carbon in methanol (25°C, 3 hours) removes protecting groups, yielding the target spirocycle.

Key Modification for Target Compound : Replacing the diaza precursor with an oxa-aza counterpart (e.g., 1-oxa-6-azaspiro[3.5]nonane) at Step 4 and adjusting protecting group strategies would enable synthesis of the target molecule.

Alternative Synthetic Pathways for Oxa-Spirocycles

Supporting information from Chemical Science outlines methodologies for oxa-spirocycles, emphasizing ring-closing strategies and protecting group optimization.

Ring-Closing Metathesis (RCM)

A complementary approach involves RCM of diene precursors catalyzed by Grubbs catalysts. For example, treatment of a tetrahydropyran-derived diene with Grubbs II catalyst in dichloromethane (40°C, 24 hours) forms the spirocyclic backbone, followed by Boc protection under standard conditions.

Cyclization via Mitsunobu Reaction

Mitsunobu conditions (DIAD, PPh₃) facilitate intramolecular ether formation from hydroxy-amine precursors. A reported yield of 68% was achieved for a similar 1-oxa-8-azaspiro[3.5]nonane derivative using this method.

Physicochemical and Formulation Considerations

Solubility and Stock Preparation

ParameterValueSource
Molecular Weight227.3 g/mol
Solubility in DMSO≥46.0 mg/mL (10 mM)
logD (pH 7.4)1.2 ± 0.3
Storage Conditions-20°C in inert atmosphere

In Vivo Formulation Guidelines

For preclinical studies, a typical formulation involves dissolving the compound in DMSO (10 mM stock), followed by dilution with PEG300 and Tween 80 to ensure aqueous compatibility. Critical steps include sequential solvent addition and clarity checks at each stage.

Optimization Challenges and Industrial Scalability

Yield Improvements

The patent method achieves an overall yield of 32% for its target compound, but analogous routes for the oxa-aza variant may require optimization of Step 4 (ring-closure) and Step 7 (hydrogenolysis). Pilot-scale trials suggest that cesium carbonate can be replaced with potassium carbonate to reduce costs, albeit with a 15% yield penalty.

Purification Strategies

Chromatographic purification remains a bottleneck. Alternatives such as crystallization from ethanol/water mixtures (4:1 v/v) have been reported to enhance purity to >98% for spirocyclic carbamates.

HazardRisk CodePrecautionary Measure
Toxicity (oral)R25Use PPE, avoid ingestion
Aquatic toxicityR52Dispose via certified waste

The compound is classified under UN 2811 (6.1/PGIII), necessitating compliance with toxic substance regulations during transport and handling .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of novel materials with unique properties, such as spiro-based polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Spirocyclic tert-butyl carboxylates are distinguished by:

  • Ring size (e.g., spiro[3.5]nonane vs. spiro[3.4]octane).
  • Heteroatom positions (oxygen/nitrogen in the spiro system).
  • Functional groups (ether, ketone, hydroxyl, or amino substituents).

These variations significantly influence their physicochemical properties, reactivity, and applications.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1272412-68-6 C₁₂H₂₁NO₃ 227.30 1-oxa (ether), 6-aza, spiro[3.5]nonane Pharmaceutical intermediates, rigid scaffolds for drug design
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1245816-29-8 C₁₂H₂₁NO₃ 227.30 2-oxa (ether), 6-aza, spiro[3.5]nonane Similar to target compound but with altered oxygen position
Tert-butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate 2763887-67-6 C₁₃H₂₃NO₃ 241.33 Hydroxyl substituent at position 2 Enhanced polarity for solubility; potential prodrug applications
Tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1363381-96-7 C₁₃H₂₁NO₃ 239.31 3-oxo (ketone), 6-aza, spiro[3.5]nonane Reactivity for nucleophilic additions; precursor for functionalized amines
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 864684-96-8 C₁₂H₂₁NO₃ 227.30 1-oxa, 7-aza, spiro[3.5]nonane Altered nitrogen position modulates electronic properties
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 885272-17-3 C₁₂H₂₂N₂O₂ 226.31 Dual nitrogen atoms (2,6-diaza) Increased hydrogen-bonding capacity; kinase inhibitor scaffolds
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₁H₁₉NO₃ 213.27 Spiro[3.4]octane core (smaller ring) Higher ring strain; niche applications in constrained peptides

Detailed Findings

(a) Functional Group Impact
  • Ether vs. Ketone : The 1-oxa variant (target compound) is less reactive than the 3-oxo analog, which undergoes ketone-specific reactions like condensations .
  • Hydroxyl Group : The trans-2-hydroxy derivative (CAS 2763887-67-6) exhibits improved aqueous solubility, making it suitable for parenteral formulations .
(b) Ring Size and Strain
  • Spiro[3.5]nonane: Balances stability and conformational rigidity, ideal for protease inhibitors .
  • Spiro[3.4]octane : Smaller rings increase strain, reducing stability but enhancing binding affinity in enzyme pockets .

Biological Activity

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, also known by its CAS number 1272412-68-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
CAS Number1272412-68-6
Purity≥95%
Melting PointNot specified

The compound features a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound has been investigated in various studies, demonstrating potential effects on different biological systems:

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have shown promise in inhibiting cell proliferation in prostate cancer cells (PC-3) through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research into related aza-spiro compounds has suggested potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antimicrobial Properties : Some derivatives of spirocyclic compounds have exhibited antimicrobial activities against a range of pathogens, indicating that this compound may also possess similar properties worth exploring.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several spiro compounds, including derivatives similar to this compound. The study found that these compounds inhibited the growth of various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents present .

Neuroprotective Study

Another study focused on the neuroprotective effects of spiro compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity and modulation of apoptotic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult
Cytotoxicity (PC-3 cells)IC50 = 25 µM
Neuroprotection (neuronal cells)Significant reduction in cell death at 50 µM
Antimicrobial (Staphylococcus aureus)Zone of inhibition = 15 mm

These results indicate promising biological activities that warrant further investigation.

Q & A

Q. What are the recommended storage conditions for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate to ensure stability?

The compound should be stored at 2–8°C in a sealed, dry container protected from light. Stability under these conditions is inferred from analogous spirocyclic carboxylates, which often require refrigeration to prevent decomposition or hydrolysis of the tert-butoxycarbonyl (Boc) protecting group . For long-term storage, desiccants (e.g., silica gel) should be used to minimize moisture exposure.

Q. What safety precautions are necessary when handling this compound?

  • Personal Protection : Wear nitrile gloves, a lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders to avoid inhalation .
  • Containment : Work in a fume hood to prevent airborne exposure. Avoid contact with skin or eyes; if exposure occurs, rinse immediately with water for 15 minutes .
  • Spill Management : Collect spills using a vacuum or non-sparking tool. Dispose of waste via licensed chemical disposal services, as environmental release is prohibited .

Q. How can researchers confirm the molecular identity of this compound?

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^{13}C NMR to verify the spirocyclic structure and Boc group. Key signals include tert-butyl carbons (~28 ppm in 13^{13}C NMR) and sp3^3-hybridized nitrogen/oxygen environments .
    • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (C12_{12}H20_{20}N2_2O3_3, MW 240.3) .
  • Elemental Analysis : Combustion analysis for C, H, and N provides empirical formula validation .

Q. What are the challenges in synthesizing this spirocyclic compound?

Synthesis typically involves:

  • Ring-Closing Strategies : Intramolecular cyclization to form the spiro[3.5]nonane core, which may require optimization of reaction time, temperature, and catalysts (e.g., Pd for cross-coupling) .
  • Boc Protection : Ensuring selective protection of the amine without side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to polar byproducts. Purity ≥97% is achievable with gradient elution .

Advanced Research Questions

Q. How can computational methods aid in studying the spirocyclic structure’s reactivity?

  • Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, strain energy, and nucleophilic sites influenced by the spiro junction .
  • Docking Studies : For medicinal chemistry applications, model interactions with biological targets (e.g., enzymes) to assess binding affinity .
  • Crystallography : Use software like SHELXL for refining X-ray diffraction data to resolve the 3D structure, though no crystal data for this specific compound is reported .

Q. What experimental approaches address contradictory data on the compound’s thermal stability?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen/air.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., Boc deprotection at ~150–200°C) .
  • Controlled Heating : Monitor decomposition products (e.g., CO, NOx_x) via FTIR or GC-MS under inert vs. oxidative conditions .

Q. How does the spirocyclic architecture influence reactivity in nucleophilic substitution reactions?

  • Steric Hindrance : The fused rings create a rigid structure, limiting access to the amine group for nucleophiles.
  • Ring Strain : Strain in the 1-oxa-6-aza system may enhance reactivity at the carbonyl group for Boc deprotection (e.g., using TFA) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates compared to non-polar media .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc alongside Boc) to enable selective functionalization .
  • Flow Chemistry : Continuous flow systems can enhance reproducibility in cyclization steps by maintaining precise temperature and mixing .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing rapid adjustment of reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.